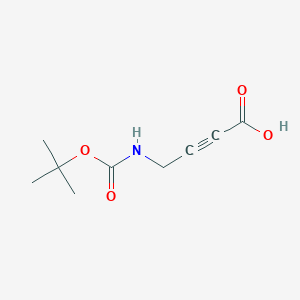

4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h6H2,1-3H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFFBQMMDMUCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168762-94-5 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid

Abstract: This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-(tert-butoxycarbonylamino)but-2-ynoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the commercially available 4-aminobut-2-yn-1-ol. The guide details the N-Boc protection of the primary amine, followed by a Jones oxidation to yield the target carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a framework for practical application in a laboratory setting.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a protected amine, a carboxylic acid, and an internal alkyne. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of complex nitrogen-containing heterocycles, peptidomimetics, and other biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of conditions while allowing for facile deprotection under acidic conditions, a critical feature in multi-step synthetic campaigns.[1][2]

The synthetic strategy outlined in this guide was chosen for its efficiency, reliability, and use of readily accessible starting materials and reagents. The pathway proceeds in two distinct, high-yielding steps:

-

N-Boc Protection: The primary amine of the starting material, 4-aminobut-2-yn-1-ol, is selectively protected using di-tert-butyl dicarbonate ((Boc)₂O). This reaction is highly chemoselective for the amine in the presence of the primary alcohol.

-

Jones Oxidation: The resulting N-protected alcohol, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, is then oxidized to the corresponding carboxylic acid using Jones reagent. This classic oxidation method is well-suited for this transformation, as it is known to convert primary alcohols to carboxylic acids efficiently and is compatible with the acid-stable Boc protecting group.[3][4]

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the compounds involved in this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Form |

| 4-Aminobut-2-yn-1-ol | C₄H₇NO | 85.10 | 63200-68-0 | Solid |

| tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate | C₉H₁₅NO₃ | 185.22 | Not available | Typically a solid or oil |

| This compound | C₉H₁₃NO₄ | 199.20 | 168762-94-5 | White to off-white solid |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (4-hydroxybut-2-yn-1-yl)carbamate (N-Boc Protection)

Causality of Experimental Choices: The protection of the primary amine is crucial to prevent side reactions during the subsequent oxidation step. Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity towards amines and the generation of benign byproducts (tert-butanol and CO₂). A base, such as triethylamine or sodium bicarbonate, is required to neutralize the in-situ formed acid and to ensure the amine is in its free, nucleophilic state. The reaction is typically performed in a solvent system that can dissolve both the polar amino alcohol and the nonpolar (Boc)₂O.

Experimental Protocol:

-

To a stirred solution of 4-aminobut-2-yn-1-ol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound (Jones Oxidation)

Causality of Experimental Choices: The Jones oxidation is a robust and rapid method for converting primary alcohols to carboxylic acids.[4] It is performed under acidic conditions, which the Boc protecting group is stable to for the short duration of the reaction. Acetone is the standard solvent as it is miscible with the aqueous Jones reagent and is inert to the oxidant. The reaction is highly exothermic, necessitating slow addition of the oxidant at a reduced temperature (0 °C) to maintain control.[4] The persistence of the orange-brown color of Cr(VI) indicates the completion of the reaction. Isopropyl alcohol is used to quench any excess oxidant, as it is readily oxidized itself.

Experimental Protocol:

-

Preparation of Jones Reagent: In a separate flask, carefully dissolve chromium trioxide (CrO₃) in water, then slowly add concentrated sulfuric acid (H₂SO₄) while cooling in an ice bath. The resulting solution should be a clear, orange-brown solution.

-

Dissolve the crude tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate (1.0 eq.) from the previous step in acetone and cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Add the prepared Jones reagent dropwise to the acetone solution. Maintain the temperature between 0-5 °C. A green, heterogeneous mixture will form.

-

Continue adding the Jones reagent until a faint orange-brown color persists in the reaction mixture for approximately 15-20 minutes, indicating that the alcohol has been completely consumed.

-

Quench the excess oxidant by adding isopropyl alcohol dropwise until the orange-brown color disappears and the solution remains green.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.

Mechanistic Insights

A foundational understanding of the reaction mechanisms is paramount for troubleshooting and optimizing the synthetic process.

N-Boc Protection Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide.

Jones Oxidation Mechanism

The Jones oxidation of a primary alcohol to a carboxylic acid is a two-stage process.[3]

-

Alcohol to Aldehyde: The primary alcohol reacts with chromic acid (formed in situ from CrO₃ and H₂SO₄) to form a chromate ester. A base (water in this case) then abstracts a proton from the carbon bearing the ester, leading to an E2-like elimination that forms the aldehyde and a Cr(IV) species.

-

Aldehyde to Carboxylic Acid: In the aqueous acidic medium, the intermediate aldehyde exists in equilibrium with its hydrate. This hydrate then reacts with another molecule of chromic acid to form a second chromate ester. A subsequent elimination, similar to the first step, yields the carboxylic acid.

Figure 2: Simplified mechanism of the Jones oxidation of a primary alcohol.

Conclusion

The synthetic pathway detailed herein provides a robust and reproducible method for the preparation of this compound. By leveraging a selective N-Boc protection followed by a powerful Jones oxidation, this valuable synthetic intermediate can be accessed in high purity and good overall yield. The provided protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully implement this synthesis in their own laboratories, thereby facilitating further advancements in the fields of medicinal chemistry and drug discovery.

References

- BenchChem. (2025). Application Notes and Protocols: N-Boc Protection of 4-Amino-2-butanol.

- MySkinRecipes. (n.d.). 4-Aminobut-2-yn-1-ol.

- National Academic Digital Library of Ethiopia. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids.

-

Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Jones oxidation. Retrieved from [Link]

- View of 4-N Diethyl Amino Butin-2 Ol-1 Synthesis Reaction Mechanism. (n.d.).

- BenchChem. (n.d.). 4-Amino-2-ethylbutan-1-ol hydrochloride.

-

PubChem. (n.d.). 4-Aminobut-2-en-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminobut-2-yn-1-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.

- Attaching Boc Protecting Groups With BOC-ON. (n.d.). Technical Support Information Bulletin 1184.

- Sinfoo Biotech. (n.d.). This compound.

-

PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 4-(Boc-amino)but-2-ynoic acid: Structure, Synthesis, and Analysis

4-(tert-Butoxycarbonyl-amino)but-2-ynoic acid is a specialized non-proteinogenic amino acid that has garnered significant interest among researchers in medicinal chemistry and drug development. Its unique trifunctional structure—comprising an acid-labile Boc-protected amine, a reactive internal alkyne, and a terminal carboxylic acid—makes it a highly versatile molecular scaffold. This guide provides a comprehensive technical overview of its chemical structure, validated synthetic protocols, and detailed analytical methodologies, offering field-proven insights for its application in complex molecular design and synthesis. The presence of the alkyne moiety, in particular, positions this molecule as a valuable precursor for introducing rigid conformational constraints into peptide backbones or for engaging in powerful bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Molecular Architecture and Physicochemical Properties

The structure of 4-(Boc-amino)but-2-ynoic acid is defined by a four-carbon chain containing a central carbon-carbon triple bond. The amine at the C4 position is protected by a tert-butoxycarbonyl (Boc) group, while the C1 position is functionalized with a carboxylic acid. The Boc group provides robust protection under a wide range of conditions, yet it can be selectively removed under mild acidic treatment, a cornerstone of modern peptide synthesis.[][2]

Caption: General workflow for synthesis and purification.

Experimental Protocol: Boc-Protection

-

Dissolution: Dissolve 4-aminobut-2-ynoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (NaHCO₃, 2.5 eq) or sodium hydroxide (NaOH, 1.1 eq) to raise the pH to ~9-10. This deprotonates the amino group, enhancing its nucleophilicity. [3]3. Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise while maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl. The product should precipitate out of the solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify further by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

-

Comprehensive Chemical Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.

Caption: A standard analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected signals for 4-(Boc-amino)but-2-ynoic acid are highly characteristic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~28.3 | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |

| -CH₂-NH- | ~4.05 (s, 2H) | ~35.0 | Methylene protons adjacent to the nitrogen and the alkyne. Singlet due to no adjacent protons. |

| -NH- | ~5.10 (br s, 1H) | - | Broad singlet for the carbamate proton; exchangeable with D₂O. |

| -C(CH₃)₃ (Boc) | - | ~80.5 | Quaternary carbon of the Boc group. |

| -C≡C- | - | ~75.0, ~80.0 | Two distinct signals for the sp-hybridized carbons of the internal alkyne. |

| -COOH | - | ~158.0 | Carboxylic acid carbonyl carbon. |

| -COOH | ~10-12 (br s, 1H) | - | Broad singlet for the acidic proton; exchangeable with D₂O. |

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of specific bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3350 | N-H (Carbamate) | Stretching |

| ~2980 | C-H (Alkyl) | Stretching |

| ~2250 | C≡C (Internal Alkyne) | Stretching (may be weak or absent) |

| ~1715 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Carbamate) | Stretching |

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. [4]The two distinct carbonyl (C=O) peaks for the acid and the carbamate are critical for confirming the structure.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 200.09, [M+Na]⁺ at m/z 222.07.

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 198.08.

-

High-Resolution MS (HRMS): Provides an exact mass measurement, confirming the elemental composition. For C₉H₁₃NO₄, the calculated exact mass is 199.0845.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detector at 210-220 nm.

-

-

Self-Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks in the chromatogram.

Applications in Medicinal Chemistry and Drug Design

The unique structural features of 4-(Boc-amino)but-2-ynoic acid make it a valuable tool for drug discovery professionals.

-

Peptide Modification: As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics with enhanced stability against proteolytic degradation. [5]The rigid alkyne linker introduces conformational constraints, which can be used to probe or lock in bioactive conformations.

-

Bioorthogonal Chemistry: The alkyne handle is a prime substrate for "click chemistry," allowing for the efficient and specific conjugation of this building block to molecules bearing an azide group. This is widely used in drug targeting, bioconjugation, and the synthesis of complex molecular probes. []* Fragment-Based Drug Discovery (FBDD): The molecule can serve as a versatile fragment for building larger, more complex drug candidates. The three distinct functional groups offer multiple points for chemical elaboration and diversification.

Safety and Handling

As with all laboratory chemicals, 4-(Boc-amino)but-2-ynoic acid should be handled with appropriate care.

-

Hazards: May cause skin, eye, and respiratory irritation. [7]Harmful if swallowed or inhaled. [7]* Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [7]* Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

4-(Boc-amino)but-2-ynoic acid is a sophisticated chemical building block with significant potential in advanced organic synthesis and pharmaceutical research. Its well-defined structure, accessible synthesis, and versatile functionality provide a powerful platform for creating novel molecular entities. A thorough understanding of its properties and analytical profile, as outlined in this guide, is crucial for its effective and reliable application in the demanding field of drug discovery.

References

Sources

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mdpi.com [mdpi.com]

- 7. 168762-94-5 Cas No. | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]

"4-(Tert-butoxycarbonylamino)but-2-ynoic acid" CAS number 168762-94-5

An In-depth Technical Guide to 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid (CAS: 168762-94-5): A Versatile Building Block for Modern Drug Discovery

Abstract

This compound is a synthetic, non-proteinogenic amino acid characterized by a strategically placed internal alkyne and an amine protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique combination of functionalities makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its rigid alkyne backbone serves as a conformational constraint in peptidomimetics, while the orthogonal protecting group and carboxylic acid handle allow for sequential, controlled chemical modifications. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, its characteristic reactivity, and its strategic applications in the design of novel therapeutics, complex molecular scaffolds, and chemical probes.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 168762-94-5 | [1] |

| Molecular Formula | C₉H₁₃NO₄ | [2] |

| Molecular Weight | 199.20 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically >95-98% | |

| MDL Number | MFCD11847128 | [1] |

Expected Spectroscopic Data

While a definitive spectrum requires experimental acquisition, the expected NMR data can be predicted based on the molecular structure. These predictions are invaluable for chemists to confirm the identity and purity of the material during synthesis and quality control.

Table 2: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~1.45 | Singlet (s) | 9H, Protons of the tert-butyl group of the Boc protector. |

| ~4.0 - 4.2 | Singlet (s) or Doublet (d) | 2H, Methylene protons (-CH₂-) adjacent to the nitrogen. May show coupling to the NH proton. | |

| ~5.0 - 5.5 | Broad Singlet (br s) | 1H, Amide proton (-NH-). Often broad and may exchange with D₂O. | |

| >10.0 | Broad Singlet (br s) | 1H, Carboxylic acid proton (-COOH). Often very broad or not observed. | |

| ¹³C NMR | ~28.3 | 3C, Methyl carbons of the Boc group. | |

| ~35.0 | 1C, Methylene carbon (-CH₂-). | ||

| ~75.0 - 80.0 | 2C, Alkyne carbons (-C≡C-). | ||

| ~80.5 | 1C, Quaternary carbon of the Boc group. | ||

| ~155.0 | 1C, Carbonyl carbon of the Boc group (-O-C=O). | ||

| ~158.0 | 1C, Carbonyl carbon of the carboxylic acid (-COOH). |

Synthesis and Purification

While not widely detailed in the literature, a robust and logical synthesis of this compound can be achieved from its corresponding free amine, 4-aminobut-2-ynoic acid. The standard procedure involves the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Experimental Protocol: N-Boc Protection

This protocol describes a standard method for the N-tert-butoxycarbonylation of an amino acid.[3]

-

Dissolution: Dissolve 4-aminobut-2-ynoic acid (1.0 equiv) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide solution. Cool the mixture to 0 °C in an ice bath with stirring.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the cooled solution. The reaction may be biphasic initially.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl or KHSO₄ solution. A white precipitate may form.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification:

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

If necessary, purify the product further via flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Strategic Transformations

The utility of this molecule stems from its three distinct functional groups, which can be addressed with high selectivity.

The N-Boc Protecting Group: Unmasking the Amine

The Boc group is a cornerstone of modern peptide chemistry due to its stability under a wide range of conditions (e.g., basic, nucleophilic, reductive) and its clean, quantitative removal under acidic conditions.[4][5]

-

Causality: The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which decomposes into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[4]

-

Protocol: Boc Deprotection:

-

Dissolve the Boc-protected acid (1.0 equiv) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 equiv) dropwise at 0 °C. To prevent potential alkylation of sensitive residues by the released tert-butyl cation, a scavenger such as anisole or triisopropylsilane (TIPS) can be added.[4]

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base.

-

Caption: Acid-catalyzed deprotection of the Boc group.

The Carboxylic Acid: Amide Bond Formation

The carboxylic acid is a handle for elongation, most commonly through the formation of amide bonds. This is the fundamental reaction of peptide synthesis.

-

Causality: Direct condensation of a carboxylic acid and an amine is inefficient. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate the carboxylate, making it highly susceptible to nucleophilic attack by an amine.

-

Protocol: Peptide Coupling:

-

Dissolve 4-(Boc-amino)but-2-ynoic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.1 equiv) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv), to the mixture.

-

Stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by flash chromatography.

-

Caption: Workflow for amide bond formation.

The Internal Alkyne: A Rigid and Reactive Core

The alkyne moiety offers unique structural and reactive properties.

-

Structural Role: As a linear, rigid element, the alkyne can be used to control molecular conformation, locking a peptide backbone or a linker into a well-defined geometry. This can be crucial for optimizing binding to a biological target.

-

Chemical Reactivity:

-

Hydrogenation: The alkyne can be selectively reduced.

-

Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂): Reduces the alkyne to a (Z)-alkene.

-

Sodium in Liquid Ammonia (Na/NH₃): Reduces the alkyne to an (E)-alkene.

-

Palladium on Carbon (Pd/C) with H₂: Fully reduces the alkyne to the corresponding alkane, yielding Boc-4-aminobutanoic acid.[6]

-

-

Cycloadditions: While less reactive than terminal alkynes in copper-catalyzed "click" chemistry, internal alkynes can participate in other cycloaddition reactions, such as strain-promoted alkyne-azide cycloadditions (SPAAC) or Diels-Alder reactions, to form complex heterocyclic systems.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a strategic building block to solve complex challenges in drug design.[7]

-

Peptidomimetics and Constrained Peptides: Natural peptides are often poor drug candidates due to their flexibility and susceptibility to enzymatic degradation. Incorporating this rigid, non-natural amino acid can pre-organize the peptide into its bioactive conformation, enhancing binding affinity and blocking cleavage by proteases.[]

-

Bifunctional Linkers: In technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is critical. This molecule is an ideal starting point for a rigid linker, where the amine/acid provides attachment points and the alkyne can be used for further conjugation or to tune spacing and geometry.

-

Fragment-Based Drug Discovery (FBDD): Its well-defined structure, moderate complexity, and multiple points for synthetic elaboration make it an attractive fragment for screening against protein targets. Hits can be readily optimized by building off the amine, acid, or alkyne functionalities.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: The compound is classified as an irritant. It may cause serious eye irritation and respiratory irritation. It may be harmful if swallowed, inhaled, or in contact with skin.[1]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (<15°C is recommended) to ensure long-term stability.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular design. Its combination of a rigid alkyne scaffold with orthogonally reactive amine and carboxylic acid functionalities provides medicinal chemists with a powerful platform for constructing conformationally constrained peptides, developing innovative linkers for targeted therapies, and exploring new chemical space. A thorough understanding of its synthesis, reactivity, and strategic potential is key to unlocking its full utility in the advancement of modern drug discovery.

References

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Lee, Y., et al. (2012). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]

- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

- Google Patents. (n.d.).

-

Google Patents. (n.d.). United States Patent US 9,492,453 B2. [Link]

-

NIH. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. [Link]

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]

-

PubChem. (n.d.). Solvent naphtha (petroleum), heavy arom.. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Sinfoo Biotech. (n.d.). This compound. [Link]

-

Google Patents. (n.d.). United States Patent US 9,120,821 B2. [Link]

-

PubChem. (n.d.). 2-Butynoic acid. [Link]

-

Safe Work Australia. (n.d.). Solvent naphtha (petroleum), heavy arom.. [Link]

-

MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

-

OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

-

BMRB. (n.d.). bmse000402 Butyric Acid. [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its. [Link]

-

Veeprho. (n.d.). (R,E)-5-([1,1-Biphenyl]-4-Yl)-4-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-2-Enoic Acid. [Link]

-

Steeron Research. (2024). Role of Medicinal Chemistry in Modern Drug Discovery. [Link]

-

Wikipedia. (n.d.). Tetrolic acid. [Link]

-

FooDB. (2010). Showing Compound 4-Aminobutyric acid (FDB008937). [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Drug Hunter. (2024). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

Sources

- 1. 168762-94-5 Cas No. | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]

- 2. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc Protected Compounds [pt.bzchemicals.com]

- 6. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. steeronresearch.com [steeronresearch.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the bifunctional molecule, 4-(Tert-butoxycarbonylamino)but-2-ynoic acid (CAS RN: 168762-94-5). As a compound incorporating both a protected amine and a carboxylic acid functionality separated by a rigid alkyne linker, its characterization is pivotal for its application in synthetic chemistry, particularly in the construction of peptidomimetics and other complex molecular architectures. This document presents a predictive yet comprehensive examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in the analysis of structurally analogous compounds, providing a robust framework for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Structural Significance of this compound

This compound is a valuable synthetic building block. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for the amine functionality, a cornerstone of peptide synthesis. The but-2-ynoic acid moiety provides a rigid scaffold and a reactive carboxylic acid for further derivatization. The internal alkyne is not merely a spacer; it imparts conformational rigidity and can participate in a variety of chemical transformations, including cycloadditions and metal-catalyzed cross-coupling reactions.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound. This guide serves to illuminate the expected spectroscopic signatures, enabling researchers to confidently identify and utilize this versatile molecule. It is important to note that while direct experimental spectra for this specific compound are not widely available in public databases, the predictions herein are based on well-established principles of spectroscopy and data from closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the alkyne and carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -C(CH₃)₃ | 1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a characteristic sharp singlet. |

| -CH₂- | 4.10 - 4.20 | Singlet (or very narrow triplet) | 2H | These methylene protons are adjacent to the nitrogen of the carbamate and the alkyne, leading to a downfield shift. Long-range coupling to the NH proton, if observable, might lead to a narrow triplet. |

| -NH- | 5.0 - 5.5 | Broad Singlet | 1H | The carbamate proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be solvent-dependent. |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet, its chemical shift being highly dependent on concentration and solvent. |

Experimental Protocol for ¹H NMR:

A standard approach for acquiring the ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The spectrum would be acquired on a 400 MHz or 500 MHz spectrometer.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -C(CH₃)₃ | 28.2 | The three equivalent methyl carbons of the tert-butyl group are in the aliphatic region. |

| -C(CH₃)₃ | 80.5 | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atoms. |

| -CH₂- | 30.0 - 35.0 | This methylene carbon is influenced by the adjacent nitrogen and the alkyne. |

| -C≡C- | 75.0 - 85.0 | The two sp-hybridized carbons of the alkyne will appear in this characteristic region. The carbon closer to the carboxylic acid will be slightly more downfield. |

| -C≡C- | 75.0 - 85.0 | The two sp-hybridized carbons of the alkyne will appear in this characteristic region. The carbon closer to the methylene group will be slightly more upfield. |

| >C=O (Boc) | 155.5 | The carbonyl carbon of the carbamate is found in this typical downfield region. |

| -COOH | 158.0 - 162.0 | The carboxylic acid carbonyl carbon is also significantly deshielded. |

Experimental Protocol for ¹³C NMR:

The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled sequence, such as a standard PENDANT or DEPT experiment, would be employed on a 100 MHz or 125 MHz spectrometer to obtain the spectrum. A sufficient number of scans would be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its key bonds.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | O-H stretch |

| N-H (Carbamate) | 3300-3500 | Medium | N-H stretch |

| C-H (Aliphatic) | 2850-3000 | Medium | C-H stretch |

| C≡C (Alkyne) | 2100-2260 | Weak to Medium | C≡C stretch (internal alkyne) |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | C=O stretch |

| C=O (Carbamate) | 1680-1700 | Strong | C=O stretch |

| C-O (Carboxylic Acid/Carbamate) | 1200-1300 | Strong | C-O stretch |

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using either a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum:

The molecular formula of this compound is C₉H₁₃NO₄, with a monoisotopic mass of 199.0844 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) or, more likely, the protonated molecule ([M+H]⁺) at m/z 200.0917 would be observed.

A key fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or its components. The following fragments are predicted to be prominent in the mass spectrum:

-

Loss of isobutylene (56 Da): [M - C₄H₈]⁺ giving a peak at m/z 143. This corresponds to the loss of isobutylene from the tert-butyl group.

-

Loss of the entire Boc group (100 Da): [M - C₅H₉O₂]⁺ resulting in a fragment at m/z 99, corresponding to the amino-but-2-ynoic acid cation.

-

Loss of tert-butyl cation (57 Da): A peak at m/z 57 is a very common and often the base peak in the spectra of tert-butyl containing compounds.

Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound

Solubility and stability of "4-(Tert-butoxycarbonylamino)but-2-ynoic acid"

An In-Depth Technical Guide to the Solubility and Stability of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid

Introduction

This compound is a fascinating molecule that holds potential in various research and development landscapes, particularly in medicinal chemistry and materials science. Its structure, characterized by a terminal alkyne, a carboxylic acid, and a Boc-protected amine, presents a unique combination of functionalities that are both synthetically useful and potentially reactive. This guide provides a comprehensive overview of the known properties of this compound and, more importantly, outlines a robust experimental framework for determining its solubility and stability profiles. For researchers and drug development professionals, a thorough understanding of these parameters is critical for successful formulation, storage, and application.

Chemical and Physical Properties

A summary of the known identifiers and calculated properties for this compound is presented below. Direct experimental data on properties like melting point and pKa are not widely published; therefore, the values for structurally related compounds are provided for context.

| Property | Value/Information | Source |

| CAS Number | 168762-94-5 | [1][2] |

| Molecular Formula | C9H13NO4 | [3] |

| Molecular Weight | 199.20 g/mol | [3] |

| Appearance | Typically a white to off-white solid | General observation for similar compounds |

| Purity | Commercially available up to 95% | [4] |

For context, the simpler alkyne, 2-butynoic acid (tetrolic acid), has a melting point of 78-80 °C and is soluble in water.[5] The saturated counterpart, 4-(tert-butoxycarbonylamino)butanoic acid, has a melting point of 56-60 °C. These values suggest that the title compound is a solid at room temperature and may exhibit some aqueous solubility due to the carboxylic acid moiety.

Molecular Structure and Functional Group Analysis

The solubility and stability of this compound are dictated by its three key functional groups: the carboxylic acid, the internal alkyne, and the Boc-protected amine.

Caption: Key functional groups influencing solubility and stability.

-

Carboxylic Acid: This group will be ionized at physiological pH, significantly enhancing aqueous solubility. The pKa is expected to be similar to that of 2-butynoic acid, which is approximately 2.62.[5]

-

Internal Alkyne: The triple bond is a region of high electron density, making it susceptible to oxidative cleavage.[6][7] It is generally stable to hydrolysis under mild acidic and basic conditions but can react with strong acids.[8]

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, which will be a primary stability concern. It is generally stable to base and mild nucleophiles.

Solubility Profiling: A Practical Approach

A comprehensive understanding of solubility is paramount for any downstream application. The following section outlines a systematic approach to determining the solubility of this compound in various relevant solvent systems.

Recommended Solvents for Screening

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 7.4 (PBS), pH 9.0 (Borate) | To assess solubility at different ionization states of the carboxylic acid and stability of the Boc group. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Commonly used in purification and as co-solvents in formulations. |

| Polar Aprotic Solvents | Acetonitrile, DMSO, DMF, THF | Relevant for chemical reactions and as stock solution solvents for biological assays. |

| Non-Polar Solvents | Dichloromethane, Ethyl Acetate | Useful for understanding partitioning behavior and for extraction/purification processes. |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.

-

Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in units of mg/mL or µg/mL.

Caption: Workflow for equilibrium solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[9] These studies expose the compound to conditions more severe than those it would encounter during routine handling and storage.[10]

Forced Degradation Conditions and Rationale

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 N HCl at 60 °C | Cleavage of the Boc-protecting group. |

| Base Hydrolysis | 0.1 N NaOH at 60 °C | Generally expected to be stable, but potential for unforeseen reactions. |

| Neutral Hydrolysis | Deionized water at 60 °C | Baseline stability in aqueous solution. |

| Oxidation | 3% H2O2 at room temperature | Oxidative cleavage of the alkyne triple bond.[6][7] |

| Photostability | Expose solid and solution to UV/Vis light (ICH Q1B) | To assess light-induced degradation. |

| Thermal Stress | Expose solid compound to elevated temperature (e.g., 80 °C) | To evaluate solid-state thermal stability. |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stressor solutions. For photostability and thermal stress, use both the solid compound and a solution in an inert solvent.

-

Stress Application: Expose the samples to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

-

Time-Point Sampling: At each time point, withdraw an aliquot of the sample.

-

Neutralization/Quenching: Neutralize acidic or basic samples, and quench oxidative reactions if necessary.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase with a gradient elution) to separate the parent compound from any degradants. Use a detector like a photodiode array (PDA) to assess peak purity.

-

Data Interpretation: Calculate the percentage of degradation and identify the major degradants. If necessary, use LC-MS to obtain mass information for structural elucidation of the degradation products.

Caption: Workflow for forced degradation studies.

Handling and Storage Recommendations

Based on the structural analysis and general chemical principles, the following handling and storage recommendations are proposed:

-

Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For long-term storage, refrigeration (-20 °C) is advisable.

-

Solution Preparation: Prepare acidic solutions fresh and use them promptly due to the lability of the Boc group. Stock solutions in aprotic solvents like DMSO or DMF are likely to be more stable if stored properly (frozen and protected from light).

-

Handling: Avoid strong oxidizing agents and strong acids. Standard personal protective equipment should be worn, as the compound is classified as an irritant.[1]

Conclusion

While direct experimental data for this compound is not extensively documented in the public domain, a comprehensive profile of its solubility and stability can be reliably established through the systematic application of the standardized protocols outlined in this guide. By understanding the interplay of its key functional groups—the carboxylic acid, the alkyne, and the acid-labile Boc-protecting group—researchers can proactively design experiments, anticipate challenges, and ultimately unlock the full potential of this versatile chemical entity.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage | Request PDF. (2021). ResearchGate. Retrieved from [Link]

-

4-(((Tert-butoxy)carbonyl)amino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions. (2021). YouTube. Retrieved from [Link]

-

PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024). Technical Disclosure Commons. Retrieved from [Link]

-

Decarboxylative Hydroalkylation of Alkynes. (2018). Macmillan Group - Princeton University. Retrieved from [Link]

-

This compound,(CAS# ). (n.d.). Sinfoo Biotech. Retrieved from [Link]

-

Tetrolic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkynes to Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

-

(Z)-4-Amino-2-butenoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Alkynes to Carboxylic Acids: Oxidative Cleavage. (2023). JoVE. Retrieved from [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Infectious Disorders - Drug Targets. Retrieved from [Link]

- WO2004066919A2 - Synthesis of 4-amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines. (n.d.). Google Patents.

-

Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines | Request PDF. (2007). ResearchGate. Retrieved from [Link]

-

4-(Dimethylamino)but-2-ynoic acid. (n.d.). PubChem. Retrieved from [Link]

-

4-amino(213C)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Butynoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 168762-94-5 Cas No. | 4-[(tert-Butoxycarbonyl)amino]but-2-ynoic acid | Apollo [store.apolloscientific.co.uk]

- 2. biosynth.com [biosynth.com]

- 3. This compound,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-Butynoic acid | 590-93-2 [chemicalbook.com]

- 6. Alkynes to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. Video: Alkynes to Carboxylic Acids: Oxidative Cleavage [jove.com]

- 8. youtube.com [youtube.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unlocking Covalent Inhibition and Peptidomimetic Design

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high specificity and potency is relentless. Among the myriad of synthetic building blocks available to the medicinal chemist, those incorporating an alkyne functionality have garnered significant attention. This is not merely due to their utility in bioorthogonal "click" chemistry, but also for their intrinsic reactivity as latent electrophiles, capable of participating in mechanism-based enzyme inhibition. 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, a non-canonical amino acid, stands at the confluence of these powerful applications.

This guide provides an in-depth technical overview of this compound, its derivatives, and analogs. We will move beyond simple cataloging of facts to explore the causal relationships behind synthetic strategies and the mechanistic underpinnings of their biological activity. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature, empowering researchers to leverage this versatile scaffold in their drug development programs.

Core Moiety: Structure and Intrinsic Properties

This compound (Boc-Aba-OH) is a structurally unique building block. It combines the features of a protected α-amino acid with a conjugated alkyne, making it a valuable tool for both peptide synthesis and the generation of small molecule inhibitors.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the amine, which is stable under a wide range of reaction conditions, yet readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA). This acid-lability is fundamental to its use in stepwise solid-phase peptide synthesis (SPPS).[1][2][3][4]

-

Carboxylic Acid: This functional group serves as the primary handle for amide bond formation, allowing for its incorporation into peptide chains or derivatization into other functionalities.

-

Internal Alkyne: The propargylic alkyne is the cornerstone of this molecule's unique reactivity. It can function as:

-

A handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the facile construction of triazole-containing structures.[]

-

A latent electrophile or "warhead" in the design of mechanism-based irreversible inhibitors. Upon enzymatic processing, this group can be activated to form a reactive Michael acceptor, which can then covalently modify nucleophilic residues in an enzyme's active site.[2][6]

-

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of this compound is not commonly detailed in supplier catalogs. However, a robust and logical pathway can be constructed from well-established organometallic principles. The strategy involves two primary stages: protection of the commercially available propargylamine, followed by a regioselective carboxylation.

Protocol 1: Synthesis of this compound

Step 1: N-Boc Protection of Propargylamine

This initial step protects the nucleophilic amine, preventing it from interfering with the subsequent deprotonation and carboxylation steps. The use of di-tert-butyl dicarbonate (Boc)₂O is standard due to its high reactivity and the benign nature of its byproducts.

-

Reagents & Equipment:

-

Propargylamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

-

-

Procedure:

-

Dissolve propargylamine (1.0 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of (Boc)₂O (1.0 eq.) in DCM dropwise to the stirred propargylamine solution.[7]

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-propargylamine, which often solidifies upon standing.[7] This intermediate is typically of sufficient purity for the next step.

-

Step 2: Lithiation and Carboxylation

This critical step involves the deprotonation of the terminal alkyne using a strong organolithium base, followed by quenching the resulting acetylide with carbon dioxide to form the carboxylate.

-

Reagents & Equipment:

-

N-Boc-propargylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tetrahydrofuran (THF), anhydrous

-

Solid carbon dioxide (dry ice), crushed

-

Schlenk line or equivalent inert atmosphere setup, low-temperature bath (acetone/dry ice)

-

-

Procedure:

-

Under a strict nitrogen or argon atmosphere, dissolve N-Boc-propargylamine (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask.

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution may develop a yellow or orange hue, indicating acetylide formation.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

In a separate flask, crush a generous excess of dry ice into a fine powder.

-

Rapidly transfer the acetylide solution via cannula onto the crushed dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to slowly warm to room temperature, allowing excess CO₂ to sublime.

-

Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography or recrystallization to afford pure this compound.

-

Workflow Diagram: Synthesis of Boc-Aba-OH

Caption: Synthetic route to the target compound.

Applications in Drug Discovery: A Tale of Two Moieties

The utility of Boc-Aba-OH and its analogs stems from the dual reactivity of the alkyne and the peptide-like backbone.

As a Scaffold for Peptidomimetics via Click Chemistry

The alkyne group is a perfect handle for CuAAC, allowing for the efficient construction of 1,4-disubstituted 1,2,3-triazole rings. This reaction is highly reliable, proceeds in high yield, and is tolerant of a vast array of functional groups, making it ideal for generating compound libraries.[] The resulting triazole is not merely a linker; it is a stable, aromatic, and highly polar isostere for an amide bond, often improving metabolic stability and pharmacokinetic properties.

By incorporating Boc-Aba-OH into a peptide sequence and reacting the alkyne side chain with an azide-functionalized molecule, complex peptidomimetics can be rapidly assembled.

Workflow Diagram: Peptidomimetic Synthesis

Caption: Click chemistry for peptidomimetic generation.

As a Precursor to Mechanism-Based Enzyme Inhibitors

Perhaps the most compelling application for this class of compounds is in the design of covalent inhibitors. Analogs such as N-propargylglycine are classic examples of mechanism-based inactivators, often termed "suicide substrates."[6] These molecules are designed to be processed by the target enzyme, which unmasks the reactive alkyne "warhead," leading to irreversible covalent modification of the enzyme, typically at a nucleophilic cofactor or active site residue.[2][8]

Key Enzyme Targets and Mechanisms:

-

Flavoenzymes (e.g., Proline Dehydrogenase - PRODH): PRODH is a flavin adenine dinucleotide (FAD)-dependent enzyme involved in proline catabolism, a pathway implicated in cancer metabolism.[2][3] N-propargylglycine analogs are oxidized by the FAD cofactor, generating a highly reactive allene intermediate. This intermediate is then attacked by the N5 atom of the reduced FAD, forming a stable covalent adduct and inactivating the enzyme.[6] This provides a powerful strategy for developing anticancer agents.

-

PLP-Dependent Enzymes (e.g., Cystathionine γ-lyase - CGL, GABA-T): Pyridoxal-5'-phosphate (PLP) is a cofactor for enzymes involved in amino acid metabolism. Propargylglycine inhibits CGL by forming an external aldimine with PLP.[8][9] Subsequent enzymatic processing leads to the formation of a reactive species that covalently modifies the enzyme-PLP complex, leading to irreversible inhibition.[8][10] This mechanism is relevant for developing novel antibiotics and neurological agents.

Mechanism Diagram: PRODH Inhibition

Caption: Mechanism of PRODH suicide inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core 4-(amino)but-2-ynoic acid scaffold can provide crucial insights into the requirements for potent and selective enzyme inhibition. The following table summarizes key SAR trends observed for propargylamine-based inhibitors targeting enzymes like histone deacetylases (HDACs) and proline dehydrogenase.[2][11][12]

| Position of Modification | Structural Change | Observed Effect on Activity | Rationale / Causality |

| Nitrogen Substituent (R¹) | Small alkyl vs. H | Often tolerated or slightly improves potency | Can fill small hydrophobic pockets near the recognition site. |

| Bulky aromatic/aliphatic | Decreased or abolished activity | Steric hindrance prevents proper binding in the active site. | |

| α-Carbon (R²) | (R)- vs. (S)-stereochemistry | Can be critical for selectivity | Enzyme active sites are chiral; one enantiomer will fit optimally. For some HDACs, the (R)-configuration enhances selectivity.[11][12] |

| Small alkyl (e.g., -CH₃) | May be tolerated | Depends on the size of the active site pocket. | |

| γ-Carbon (R³) | Substitution on the alkyne | Generally not tolerated | The terminal alkyne is required for deprotonation and subsequent covalent modification. Substitution prevents this mechanism. |

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic tool for modern drug discovery. Its dual functionality allows for the rational design of both complex peptidomimetics through click chemistry and highly potent, mechanism-based covalent inhibitors. The synthetic accessibility of the core scaffold, combined with the predictable reactivity of the alkyne warhead, provides a robust platform for generating novel therapeutic candidates.

Future work in this area will likely focus on expanding the range of enzyme targets for propargylamine-based inhibitors and on developing more sophisticated, tissue-selective delivery strategies. The incorporation of this scaffold into larger, more complex molecules, guided by structural biology and computational modeling, will undoubtedly unlock new therapeutic opportunities in oncology, infectious diseases, and beyond.

References

-

Title: Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group Source: Methods in Molecular Biology URL: [Link]

-

Title: Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine Source: bioRxiv (preprint) URL: [Link]

-

Title: Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine Source: The FEBS Journal URL: [Link]

-

Title: Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine Source: PubMed URL: [Link]

-

Title: N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties Source: PMC - NIH URL: [Link]

-

Title: 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase Source: PubMed URL: [Link]

-

Title: Synthesis of N-Alkyl Amino Acids Source: Monash University Research Repository URL: [Link]

-

Title: α-Arylation of N-Boc Pyrrolidine Source: Organic Syntheses URL: [Link]

-

Title: Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors Source: PubMed URL: [Link]

-

Title: Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors Source: ResearchGate URL: [Link]

-

Title: Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Synthesis of Peptides Source: Thieme Chemistry URL: [Link]

-

Title: Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Propargylamine: an important moiety in drug discovery Source: PubMed URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: aapptec URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 6. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Boc-propargylamine synthesis - chemicalbook [chemicalbook.com]

- 8. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Amino-2-(substituted methyl)-2-butenoic acids: substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Application of 4-(Tert-butoxycarbonylamino)but-2-ynoic Acid in Modern Drug Discovery and Chemical Biology: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the potential research applications of 4-(Tert-butoxycarbonylamino)but-2-ynoic acid, a trifunctional synthetic building block poised for significant impact in medicinal chemistry, peptide science, and chemical biology. As a non-canonical amino acid, its unique structural features—a Boc-protected amine, a carboxylic acid, and a conformationally rigid internal alkyne—offer a versatile platform for the synthesis of novel molecular architectures. This guide will detail its utility in the construction of constrained peptidomimetics, as a valuable tool for bioconjugation via "click" chemistry, and as a unique residue for incorporation into peptide chains to modulate their structure and function. We will present detailed, field-proven experimental protocols and discuss the causal reasoning behind strategic experimental choices, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage the full potential of this promising molecule.

Introduction: The Emergence of a Versatile Synthetic Scaffold

The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability has driven the exploration of chemical spaces beyond nature's canonical building blocks. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, allowing for the introduction of unique chemical functionalities and conformational constraints into peptides and other bioactive molecules.[1][2][3][] this compound stands out as a particularly intriguing UAA due to its trifunctional nature. The presence of a Boc-protected amine and a carboxylic acid allows for its seamless integration into standard peptide synthesis workflows, while the internal alkyne moiety serves as a versatile handle for a variety of chemical modifications, most notably the highly efficient and bioorthogonal azide-alkyne cycloaddition reactions.[5][6][7] This guide will illuminate the strategic advantages of this compound and provide practical methodologies for its application.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 168762-94-5 | Internal Data |

| Molecular Formula | C₉H₁₃NO₄ | Internal Data |

| Molecular Weight | 199.20 g/mol | Internal Data |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Internal Data |

| Storage | Store at 2-8°C, desiccated | Internal Data |

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). The compound should be handled in a well-ventilated area.

Core Application I: A Building Block for Constrained Peptidomimetics

Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of natural peptides while overcoming their inherent limitations, such as susceptibility to proteolytic degradation.[8] The rigid alkyne bond in this compound can be strategically incorporated into peptide backbones to induce specific conformational constraints, such as turns or bends, which can be crucial for receptor binding and biological activity.

Rationale for Alkyne-Induced Conformational Rigidity

The linear geometry of the sp-hybridized carbons in the alkyne moiety significantly reduces the rotational freedom of the molecular backbone. When incorporated into a peptide sequence, this rigidity can lock the peptide into a specific conformation, potentially mimicking the bioactive conformation of a natural peptide ligand. This pre-organization can lead to an increase in binding affinity and selectivity for the target receptor.

Synthetic Strategy: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is amenable to standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols.[9][10][11][12][13] The Boc protecting group on the amine is stable to the basic conditions used for Fmoc removal, allowing for its orthogonal deprotection with acid at a later stage if required.

Experimental Protocol: Incorporation of 4-(Boc-amino)but-2-ynoic Acid into a Peptide Sequence using Fmoc-SPPS

This protocol outlines the manual synthesis of a model tripeptide containing the target UAA.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-L-Alanine

-

This compound

-

Fmoc-L-Leucine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-L-Alanine):

-

Pre-activate Fmoc-L-Alanine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Incorporation of 4-(Boc-amino)but-2-ynoic Acid:

-

Pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated UAA solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection (of the next amino acid): This step is not necessary as the next amino acid is the final one.

-

Final Amino Acid Coupling (Fmoc-L-Leucine):

-

Pre-activate Fmoc-L-Leucine (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.